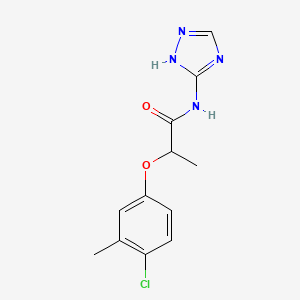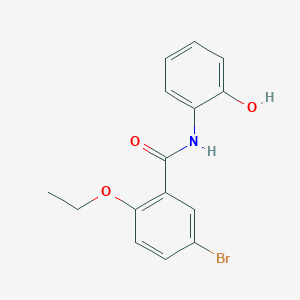![molecular formula C17H26ClNO2 B4410483 1-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4410483.png)
1-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-1-propanone hydrochloride
Vue d'ensemble
Description
1-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-1-propanone hydrochloride, also known as MEPHEDRONE, is a synthetic stimulant drug that belongs to the class of cathinones. It is a psychoactive substance that is commonly used as a recreational drug. Despite its widespread use, the scientific research on MEPHEDRONE is limited.
Mécanisme D'action
1-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-1-propanone hydrochloride acts as a releasing agent of dopamine, serotonin, and norepinephrine, which are neurotransmitters that regulate mood, appetite, and sleep. It also acts as a reuptake inhibitor of these neurotransmitters, which increases their concentration in the synapse. The increased concentration of neurotransmitters leads to the stimulation of the central nervous system, resulting in the feelings of euphoria, increased energy, and alertness.
Biochemical and Physiological Effects
The use of this compound can lead to a range of biochemical and physiological effects. It can cause an increase in heart rate, blood pressure, body temperature, and respiratory rate. It can also cause dehydration, muscle tension, and jaw clenching. Long-term use of this compound can lead to addiction, psychosis, and other mental health problems.
Avantages Et Limitations Des Expériences En Laboratoire
1-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-1-propanone hydrochloride has advantages and limitations for lab experiments. Its simple synthesis method makes it easy to obtain, and its high affinity for dopamine transporters makes it a useful tool for studying dopamine-related disorders. However, its potential for abuse and the lack of research on its long-term effects limit its usefulness in lab experiments.
Orientations Futures
There are several future directions for the scientific research on 1-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-1-propanone hydrochloride. One direction is to investigate its potential therapeutic use in the treatment of ADHD, Parkinson's disease, depression, and anxiety disorders. Another direction is to study its long-term effects on the brain and the body. The development of new analogs of this compound with improved pharmacological properties is also an area of interest for drug discovery. Finally, research on the potential use of this compound as a tool for studying the neurobiology of addiction and drug abuse is another future direction for scientific research.
Applications De Recherche Scientifique
1-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-1-propanone hydrochloride has been studied for its potential use in medicinal chemistry and drug discovery. It has been found to have a high affinity for the dopamine transporter, which is a target for drugs used to treat attention deficit hyperactivity disorder (ADHD) and Parkinson's disease. This compound has also been investigated for its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
1-[4-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-3-17(19)15-4-6-16(7-5-15)20-13-12-18-10-8-14(2)9-11-18;/h4-7,14H,3,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTMEYCRYPFRHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCN2CCC(CC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4410402.png)
![2,4-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4410403.png)
![methyl N-benzyl-N-[(3-chloro-4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B4410413.png)
![4-{2-[2-(allyloxy)phenoxy]ethyl}morpholine hydrochloride](/img/structure/B4410421.png)

![N-[2-(difluoromethoxy)phenyl]-2-(4-formylphenoxy)acetamide](/img/structure/B4410430.png)
![1-[2-(3-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410434.png)
![2-fluoro-N-(1-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4410442.png)
![4-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]morpholine hydrochloride](/img/structure/B4410447.png)

![4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4410462.png)
![2-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4410466.png)
![3-[benzyl(methyl)amino]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4410467.png)
